molecular formula C10H22ClNO B1372187 4-(Butoxymethyl)piperidine hydrochloride CAS No. 1185067-72-4

4-(Butoxymethyl)piperidine hydrochloride

Cat. No.: B1372187
CAS No.: 1185067-72-4
M. Wt: 207.74 g/mol
InChI Key: QLJSRZSRMICIML-UHFFFAOYSA-N
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Description

4-(Butoxymethyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H23NO.HCl. This compound belongs to the class of piperidines and is used in various scientific experiments due to its unique physical and chemical properties. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butoxymethyl)piperidine hydrochloride can be achieved through various methods. One efficient method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes a one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with the use of SOCl2 . Additionally, a practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactions and advanced catalytic systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(Butoxymethyl)piperidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

4-(Butoxymethyl)piperidine hydrochloride has a wide range of scientific research applications. It is used in chemistry for the synthesis of various piperidine derivatives, which are important intermediates in the pharmaceutical industry . In biology, it is used in the study of enzyme inhibitors and receptor ligands . In medicine, it is explored for its potential therapeutic properties, including its use in drug development . Additionally, it is used in the industry for the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(Butoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(Butoxymethyl)piperidine hydrochloride can be compared with other similar compounds, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These compounds share a common piperidine core but differ in their substituents and structural features. The uniqueness of this compound lies in its butoxymethyl group, which imparts specific physical and chemical properties that make it suitable for certain applications .

List of Similar Compounds:
  • Substituted piperidines
  • Spiropiperidines
  • Condensed piperidines
  • Piperidinones

Biological Activity

4-(Butoxymethyl)piperidine hydrochloride is a piperidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by a butoxymethyl substituent on the piperidine ring, which may influence its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Chemical Formula : C11_{11}H18_{18}ClN
  • Molecular Weight : 215.72 g/mol
  • CAS Number : 1185067-72-4

The presence of the butoxymethyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross biological membranes.

The biological activity of this compound is believed to involve interactions with various molecular targets, including:

  • Receptors : The compound may act as an antagonist or agonist at specific receptor sites.
  • Enzymes : It could inhibit or modulate enzyme activities, impacting metabolic pathways.
  • Cell Membranes : Its lipophilic nature allows it to interact with lipid bilayers, influencing membrane fluidity and function.

Antiviral Activity

Recent studies have indicated that piperidine derivatives exhibit antiviral properties. For instance, compounds similar to this compound have shown effectiveness against viruses such as influenza and coronaviruses. Research suggests that these compounds may inhibit viral replication by disrupting viral entry or assembly processes .

Antibacterial Activity

The antibacterial potential of piperidine derivatives has also been explored. Compounds with structural similarities to this compound have demonstrated activity against various bacterial strains, possibly through mechanisms that disrupt bacterial cell wall synthesis or function .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntiviralInfluenza A/H1N1Inhibition of viral replication
Human coronavirus 229EReduced viral load
AntibacterialStaphylococcus aureusInhibition of growth
Escherichia coliDisruption of cell wall
AnticancerMDA-MB-231 (breast cancer)IC50_{50} = 6.58 μM

Toxicity and Safety Profile

Initial toxicity assessments indicate that this compound exhibits a favorable safety profile. In vivo studies have shown no acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a wide therapeutic window for further exploration in clinical settings .

Properties

IUPAC Name

4-(butoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-2-3-8-12-9-10-4-6-11-7-5-10;/h10-11H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJSRZSRMICIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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